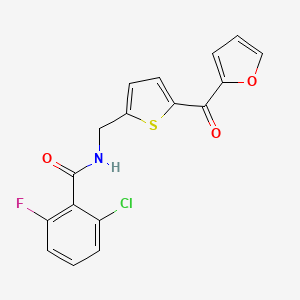![molecular formula C16H16N4O2 B2940825 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034298-64-9](/img/structure/B2940825.png)
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidine ring and a 5-methylisoxazole ring. Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, a pyrrolidine ring, and a 5-methylisoxazole ring. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms . The specific molecular structure analysis of this compound is not detailed in the retrieved papers.科学的研究の応用
Synthesis and Optical Properties
One study focused on the synthesis of a series of compounds using a one-pot, three-component condensation approach, which resulted in compounds with remarkable optical properties, including large Stokes' shifts and tunable quantum yields. These findings underline the potential of such compounds in creating luminescent materials for various applications (Volpi et al., 2017).
Antiproliferative Activity
Another study synthesized and evaluated a series of compounds for their antiproliferative activity against several human cancer cell lines. The compounds showed considerable cytotoxicity, with certain derivatives exhibiting significant activity against prostate cancer cell lines. This suggests the potential of such structures in developing cancer therapeutics (Mullagiri et al., 2018).
Crystal Structure and DFT Studies
Research into the crystal structure and DFT (Density Functional Theory) studies of similar compounds has provided insight into their molecular structures, electrostatic potentials, and physicochemical properties. This research aids in understanding the compounds' reactivity and potential applications in material science (Huang et al., 2021).
Synthesis of Heterocycles
The synthesis of bicycles with fused pyrrole, indole, oxazole, and imidazole rings demonstrates the versatility of such compounds in generating structurally complex and biologically relevant heterocycles. This opens up possibilities for their use in pharmaceuticals and agrochemicals (Katritzky et al., 2004).
Antioxidant and Antimicrobial Activities
A study on the synthesis and evaluation of derivatives for their antioxidant and antimicrobial activities highlighted the bioactivity potential of these compounds. With significant activity against various pathogens, these findings suggest applications in developing new antimicrobial agents (Bassyouni et al., 2012).
将来の方向性
Imidazole-containing compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research could focus on exploring the specific properties and potential applications of “(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone”.
作用機序
Target of Action
The compound, also known as (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone, is a bioactive aromatic compound. It contains an indole nucleus, which is found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it a valuable tool for developing new useful derivatives .
Mode of Action
The compound interacts with its targets through a process known as electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization . This interaction results in changes at the molecular level, which can lead to various biological effects.
Biochemical Pathways
The compound affects various biochemical pathways. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are the result of the compound’s interaction with different biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the biochemical pathways it affects. For example, certain indole derivatives have shown inhibitory activity against influenza A , suggesting that this compound may also have antiviral effects.
特性
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-8-14(18-22-11)16(21)19-7-6-12(9-19)20-10-17-13-4-2-3-5-15(13)20/h2-5,8,10,12H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGTVRKHZMYHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2940745.png)
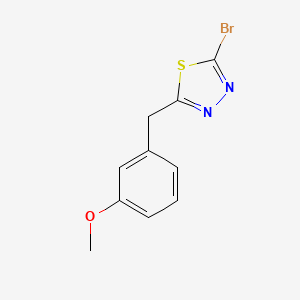



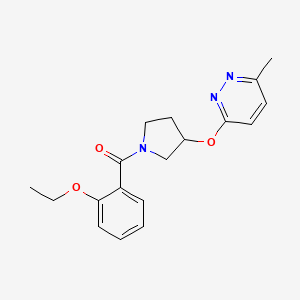

![3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2940754.png)
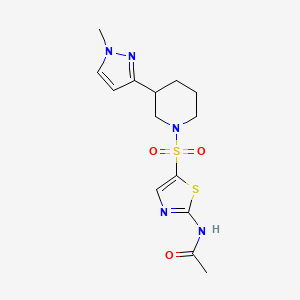

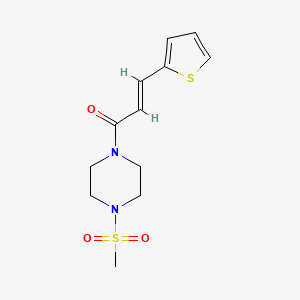
![2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2940763.png)
